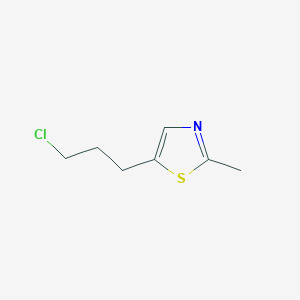
Tris(3-bromophenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-bromophenyl)gallane is an organogallium compound with the chemical formula Ga(C6H4Br)3 It is characterized by the presence of three bromophenyl groups attached to a central gallium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-bromophenyl)gallane can be synthesized through the reaction of gallium trichloride (GaCl3) with 3-bromophenylmagnesium bromide (C6H4BrMgBr) in an ether solvent. The reaction typically proceeds as follows: [ \text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{Ga(C}_6\text{H}_4\text{Br)}_3 + 3 \text{MgBr}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent purity to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-bromophenyl)gallane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The gallium center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Gallium compounds with higher oxidation states.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
Tris(3-bromophenyl)gallane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Organic Synthesis: Employed in the formation of complex organic molecules through coupling reactions.
Photoredox Catalysis: Utilized in photoredox catalysis for the activation of small organic molecules under mild conditions.
Mécanisme D'action
The mechanism of action of tris(3-bromophenyl)gallane involves its ability to participate in electron transfer processes. The gallium center can undergo oxidation and reduction, facilitating various chemical transformations. The bromophenyl groups can also engage in electrophilic and nucleophilic reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
- Tris(4-bromophenyl)gallane
- Tris(2-bromophenyl)gallane
- Tris(3-chlorophenyl)gallane
Comparison: Tris(3-bromophenyl)gallane is unique due to the position of the bromine atoms on the phenyl rings, which influences its reactivity and steric properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific applications in materials science and catalysis .
Propriétés
Numéro CAS |
58448-14-9 |
|---|---|
Formule moléculaire |
C18H12Br3Ga |
Poids moléculaire |
537.7 g/mol |
Nom IUPAC |
tris(3-bromophenyl)gallane |
InChI |
InChI=1S/3C6H4Br.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
Clé InChI |
TUUZMJHACDDXRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)[Ga](C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)

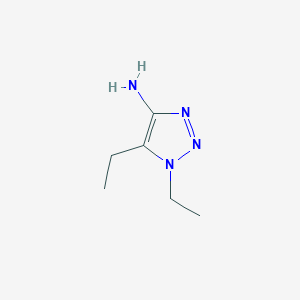
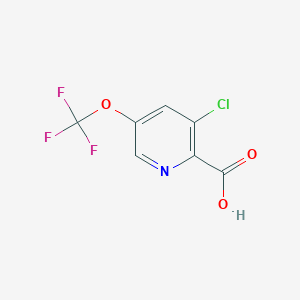
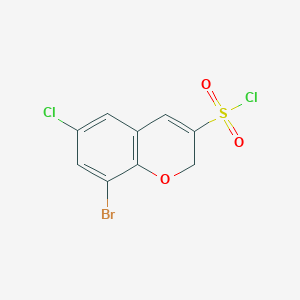

![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)
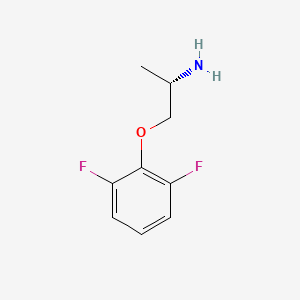


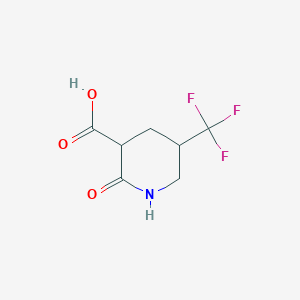
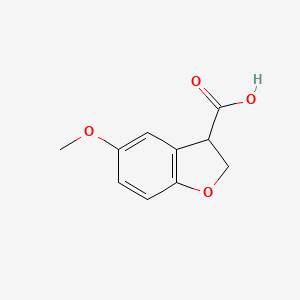
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)
